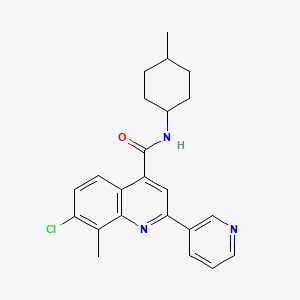
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as CMT-3, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been studied extensively for its potential in treating various diseases, including cancer, osteoporosis, and inflammatory disorders.
Mecanismo De Acción
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide works by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. By inhibiting MMP activity, 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide prevents the degradation of extracellular matrix proteins, which are essential for maintaining tissue structure and function. This leads to the induction of apoptosis in cancer cells, the reduction of bone loss in osteoporosis, and the reduction of inflammation and pain in inflammatory disorders.
Biochemical and Physiological Effects:
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. In osteoporosis research, 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to increase bone density and reduce bone loss by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. In inflammatory disorder research, 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to reduce inflammation and pain by inhibiting the activity of inflammatory cells, such as macrophages and neutrophils.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, increase bone density in osteoporosis, and reduce inflammation and pain in inflammatory disorders. However, there are also limitations to using 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One direction is to further investigate its potential in treating various types of cancer, including those that are resistant to chemotherapy. Another direction is to investigate its potential in treating other bone-related disorders, such as osteoarthritis. Additionally, further research is needed to determine the optimal dosage and administration route of 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, as well as its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential in treating various diseases, including cancer, osteoporosis, and inflammatory disorders. In cancer research, 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It works by inducing apoptosis, or programmed cell death, in cancer cells. In osteoporosis research, 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to increase bone density and reduce bone loss. In inflammatory disorder research, 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to reduce inflammation and pain.
Propiedades
IUPAC Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-14-5-7-17(8-6-14)26-23(28)19-12-21(16-4-3-11-25-13-16)27-22-15(2)20(24)10-9-18(19)22/h3-4,9-14,17H,5-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOUKXUSAGSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
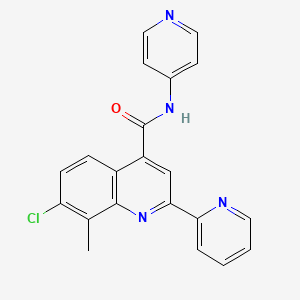
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504153.png)
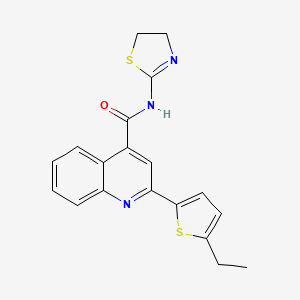


![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504176.png)
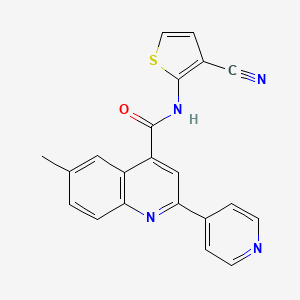
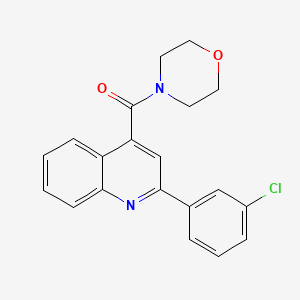
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504186.png)

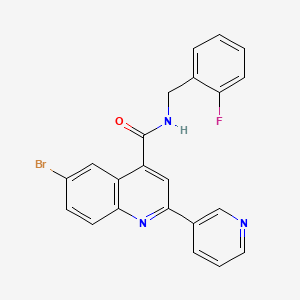
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504206.png)